2-[(4-ethoxyphenyl)amino]-2-oxoethyl 4-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-tetrazol-1-yl)benzoate
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Overview
Description
[(4-ETHOXYPHENYL)CARBAMOYL]METHYL 4-(5-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE is a complex organic compound that features a variety of functional groups, including ethoxyphenyl, carbamoyl, morpholinyl, and tetrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-ETHOXYPHENYL)CARBAMOYL]METHYL 4-(5-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE typically involves multi-step organic reactionsThe final step often involves the formation of the carbamoyl linkage .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure scalability and reproducibility .
Chemical Reactions Analysis
Types of Reactions
[(4-ETHOXYPHENYL)CARBAMOYL]METHYL 4-(5-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl or morpholinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
[(4-ETHOXYPHENYL)CARBAMOYL]METHYL 4-(5-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of [(4-ETHOXYPHENYL)CARBAMOYL]METHYL 4-(5-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- [(4-METHOXYPHENYL)CARBAMOYL]METHYL 4-(5-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE
- [(4-METHYLPHENYL)CARBAMOYL]METHYL 4-(5-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE
Uniqueness
[(4-ETHOXYPHENYL)CARBAMOYL]METHYL 4-(5-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE is unique due to the presence of the ethoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds .
Properties
Molecular Formula |
C24H26N6O6S |
---|---|
Molecular Weight |
526.6 g/mol |
IUPAC Name |
[2-(4-ethoxyanilino)-2-oxoethyl] 4-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyltetrazol-1-yl]benzoate |
InChI |
InChI=1S/C24H26N6O6S/c1-2-35-20-9-5-18(6-10-20)25-21(31)15-36-23(33)17-3-7-19(8-4-17)30-24(26-27-28-30)37-16-22(32)29-11-13-34-14-12-29/h3-10H,2,11-16H2,1H3,(H,25,31) |
InChI Key |
PBODMNNBPQBUMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)N3C(=NN=N3)SCC(=O)N4CCOCC4 |
Origin of Product |
United States |
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